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Feature Anacetrapib

Evacetrapib

Major Outcomes REVEAL [1] [2] [3]

Trial

Trial Population 30,449 adults with atherosclerotic
vascular disease [2]

Background Atorvastatin [2]

Therapy

Effect on LDL-C | 41% (direct method) [1]

Effect on HDL-C 1 104% [1]

Effect on Major 1 9% (RR 0.91; 95% CI 0.85-0.97;

Coronary Events p=0.004) [1] [3]

Key Safety No significant increase in adverse
Findings events despite long half-life; no off-
target toxicity [1] [3]

ACCELERATE [4] [5]

12,092 adults with high-risk vascular
disease [4]

Standard medical therapy (most on
statins) [4] [5]

1 37.1% (vs. placebo) [4]

1 131.6% (vs. placebo) [4]

No difference (HR 1.01; 95% CI
0.91-1.11; p=0.91) [4]

No major safety concerns or off-target
toxicity, but trial stopped early for
futility [4] [5]

Detailed Methodologies of Key Trials
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Understanding the design of the pivotal trials is crucial for interpreting these results.

REVEAL Trial (Anacetrapib) Protocol [2]

¢ Study Design: Randomized, double-blind, placebo-controlled clinical trial.

¢ Participants: 30,449 adults (mean age 67) with pre-existing atherosclerotic vascular disease (e.g.,
history of MI, coronary heart disease, cerebrovascular disease).

¢ Intervention: Patients received open-label atorvastatin (aiming for LDL-C <77 mg/dL) and were
randomized to add either anacetrapib 100 mg daily or a matching placebo.

¢ Primary Endpoint: Time to the first major coronary event, defined as a composite of coronary
death, myocardial infarction, or coronary revascularization.

¢ Follow-up & Analysis: Median treatment duration was 4.1 years, with additional post-trial follow-up
in some analyses. The primary analysis was performed on an intention-to-treat basis. Serious
adverse events were centrally adjudicated by clinicians blinded to treatment allocation.

ACCELERATE Trial (Evacetrapib) Protocol [4] [5]

¢ Study Design: Multicenter, randomized, double-blind, placebo-controlled phase 3 trial.

e Participants: 12,092 patients with high cardiovascular risk. Eligibility required a history of acute
coronary syndrome, cerebrovascular disease, peripheral vascular disease, or diabetes with coronary
artery disease.

¢ Intervention: Patients were randomized to receive either evacetrapib 130 mg daily or a matching
placebo, on top of standard medical therapy.

e Primary Endpoint: Composite of cardiovascular death, myocardial infarction, stroke, coronary
revascularization, or hospitalization for unstable angina.

¢ Follow-up & Analysis: The trial was terminated early after a median follow-up of 26 months on the
recommendation of the Data Monitoring Committee due to futility (lack of efficacy). Safety was
monitored, but no specific increased risks were identified.

Mechanisms and Explanations for Divergent Outcomes

The stark difference in clinical outcomes, despite similar potent lipid modulation, has been a focus of

scientific discussion.
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CETP Inhibition

Anacetrapib Proposed Mechanism

Evacetrapib Proposed Challenges
Anacetrapib: Lipid & Particle Effects
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Evacetrapib: Lipid & Particle Effects

Click to download full resolution via product page

The diagram above illustrates the key mechanistic differences. For a deeper understanding, consider the

following points from the research:

¢ Anacetrapib’'s Comprehensive Action: The cardiovascular benefit of anacetrapib is attributed not
just to HDL-C increase, but to its combined effect on multiple atherogenic lipids [1]. It significantly
reduces Apolipoprotein B (ApoB) and Lipoprotein(a) (Lp(a)) [1] [6]. Mendelian randomization
studies suggest that reductions in these particles are more strongly linked to cardiovascular risk
reduction than LDL-C alone [1]. Furthermore, anacetrapib increases the catabolism of LDL particles
via the LDL receptor [1].

e Evacetrapib's Potential Limitations: Analysis of the ACCELERATE trial suggests that the modest
reduction in ApoB (only 15%) relative to the LDL-C reduction may indicate a mechanism not
involving increased LDL receptor activity, which is known to be beneficial [4]. There is also
speculation that evacetrapib may lead to dysfunctional HDL particles or an increase in
Apolipoprotein C-lll, a molecule known to impair triglyceride-rich lipoprotein clearance and is
associated with higher cardiovascular risk [4]. A slight increase in systolic blood pressure (+1.2
mmHg) was also noted, though its clinical impact is unclear [4].
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Conclusion for Drug Development

For researchers and drug development professionals, the journeys of anacetrapib and evacetrapib highlight

several critical lessons:

¢ Lipid changes alone are insufficient surrogates for clinical outcomes. Potent HDL-raising and
LDL-lowering did not guarantee clinical benefit for evacetrapib [4] [5].

¢ The full spectrum of a drug's effects on lipoprotein metabolism (e.g., on ApoB, Lp(a), and
apolipoprotein distribution) may be more important than its effect on single cholesterol metrics [1] [4]

[6].
¢ The importance of long-term, large-scale outcomes trials is undeniable, as underlying
mechanisms and off-target effects can profoundly influence real-world efficacy [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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